molecular formula C12H13BrN2O2S B4554057 4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene

4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene

Cat. No.: B4554057
M. Wt: 329.21 g/mol
InChI Key: WYPHWPSCAPNWNK-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene is a useful research compound. Its molecular formula is C12H13BrN2O2S and its molecular weight is 329.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is 327.98811 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclooxygenase-2 Inhibition : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, closely related to the queried compound, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This led to the discovery of potent and selective COX-2 inhibitors, with notable examples entering clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Enzyme Inhibition : Compounds incorporating the pyrazole scaffold, including structures similar to the specified compound, have shown efficacy as inhibitors of carbonic anhydrases and acetylcholinesterase. These activities suggest potential applications in designing drugs for conditions like glaucoma, epilepsy, and Alzheimer's disease, with low cytotoxicity towards non-tumor cells indicating a favorable safety profile (Ozgun et al., 2019).

Organic Synthesis Applications

Modular Synthesis of Pyrazoles : An efficient one-pot, two-component method for synthesizing 3,5-disubstituted pyrazoles has been reported. This technique, leveraging the reactivity of hydrazones with substituted acetophenones, provides a streamlined approach to creating pyrazole derivatives, underscoring the versatility of the pyrazole core in synthetic chemistry (Mohamady et al., 2018).

Heterocyclic Compound Synthesis : Research into synthesizing new 1H-pyrazole derivatives containing an aryl sulfonate moiety has led to compounds with promising anti-inflammatory and antimicrobial activities. Such work highlights the broader utility of pyrazole-based structures in developing new therapeutic agents with diverse biological activities (Kendre et al., 2013).

Future Directions

The field of pyrazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of new pyrazole-based materials.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-8-7-12(9(2)6-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPHWPSCAPNWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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